Solvent Yellow 23

Description

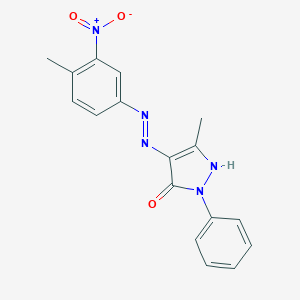

Solvent Yellow 23 (SY23) is a synthetic organic dye classified under solvent dyes, which are non-polar or weakly polar compounds used to color organic solvents, plastics, fuels, and waxes. Azo dyes are widely employed in industrial applications due to their vibrant colors and stability .

Key properties of SY23 can be inferred from related compounds:

- Molecular Structure: Likely contains aromatic rings and azo linkages, contributing to its solubility in non-polar solvents.

- Applications: Used in hydrocarbon-based products (e.g., gasoline, oils) and polymer coloration.

Properties

Molecular Formula |

C17H15N5O3 |

|---|---|

Molecular Weight |

337.33g/mol |

IUPAC Name |

5-methyl-4-[(4-methyl-3-nitrophenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C17H15N5O3/c1-11-8-9-13(10-15(11)22(24)25)18-19-16-12(2)20-21(17(16)23)14-6-4-3-5-7-14/h3-10,20H,1-2H3 |

InChI Key |

QRWZCPYUBQABBG-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C)[N+](=O)[O-] |

Canonical SMILES |

CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Physical Properties

The table below compares SY23 with structurally or functionally related solvent dyes:

Regulatory and Industrial Use

- SY23 vs. Solvent Yellow 82/88 : Safety protocols for SY82 and SY88 (e.g., EN 143/P2 respirators, chemical-resistant gloves) suggest SY23 may require similar handling, though direct evidence is absent.

- SY23 vs. C.I. Solvent Yellow 14 : The latter, documented in chemical databases, is prioritized in regulatory lists due to higher environmental persistence .

Research Findings and Gaps

- Toxicity Data : While SY23’s analogs like Sudan III and Tartrazine are linked to cytotoxicity and allergies, SY23-specific toxicological studies are absent in the provided evidence.

- Environmental Impact : Solvent dyes generally exhibit low biodegradability, necessitating further research into SY23’s ecotoxicological profile.

Q & A

Q. What statistical approaches are recommended for handling batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement analysis of variance (ANOVA) with post-hoc Tukey tests to identify significant batch effects. Use principal component analysis (PCA) to visualize multivariate data (e.g., purity, yield, byproduct profiles). Share raw datasets in public repositories (e.g., Zenodo) with metadata tags for machine-readable access .

Q. How can researchers validate computational models predicting this compound’s toxicity in aquatic ecosystems?

- Methodological Answer : Cross-validate in silico predictions (e.g., QSAR, molecular docking) with in vitro bioassays (e.g., Daphnia magna mortality tests). Report model training datasets, hyperparameters, and uncertainty intervals. Align validation protocols with OECD Test No. 211 for ecological risk assessment .

Reporting and Dissemination

Q. What metadata standards are critical when publishing spectroscopic data for this compound?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include instrument calibration records, solvent history, and temperature/pH conditions. Use domain-specific schemas (e.g., JCAMP-DX for NMR) and deposit data in curated repositories like PubChem or ChemSpider .

Q. How should conflicting results in this compound’s thermal degradation pathways be addressed in a review article?

Q. Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.